Technical Monograph: Benz[a]anthracene-7-acetonitrile
Technical Monograph: Benz[a]anthracene-7-acetonitrile
[1][2][3][4]
Executive Summary
Benz[a]anthracene-7-acetonitrile (CAS: 63018-69-9), also known as 7-(cyanomethyl)benz[a]anthracene, is a polycyclic aromatic hydrocarbon (PAH) derivative of significant interest in toxicological research and organic synthesis.[1][2][3][4][5][6][7] Structurally characterized by a benz[a]anthracene core functionalized with an acetonitrile group at the 7-position (the "meso" region), this compound serves as a critical intermediate in the synthesis of growth-inhibitory polycyclic compounds and as a stable-isotope labeled standard (e.g.,
Its physicochemical profile combines the lipophilicity of the PAH scaffold with the reactive versatility of the nitrile moiety, making it a potent probe for studying Aryl Hydrocarbon Receptor (AHR) activation and Cytochrome P450 (CYP)-mediated bioactivation. This guide details its chemical properties, validated synthetic protocols, and metabolic mechanisms.
Physicochemical Characterization
The introduction of the acetonitrile group (-CH₂CN) at the 7-position of the benz[a]anthracene ring significantly alters the electronic environment of the "K-region" (bonds 5,6) and the "bay region" (bonds 1,2), influencing both solubility and metabolic susceptibility.
Table 1: Core Chemical Specifications
| Property | Specification |
| Chemical Name | Benz[a]anthracene-7-acetonitrile |
| Synonyms | 7-(Cyanomethyl)benz[a]anthracene; 2-benzo[a]anthracen-7-ylacetonitrile |
| CAS Number | 63018-69-9 (Unlabeled) |
| Molecular Formula | C₂₀H₁₃N |
| Molecular Weight | 267.33 g/mol |
| Physical State | Solid (Crystalline needles from benzene/hexane) |
| Color | Pale yellow to brown |
| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane; Insoluble in Water |
| Predicted Boiling Point | ~400.5°C at 760 mmHg |
| Predicted Density | ~1.18 g/cm³ |
Synthetic Pathways & Purity Analysis[2][3]
The synthesis of Benz[a]anthracene-7-acetonitrile relies on the functionalization of the 7-methyl group.[3] The standard protocol, established by Badger & Cook (1940) and refined in modern radiolabeling applications, involves a radical bromination followed by nucleophilic substitution.
Validated Synthetic Protocol
Precursor: 7-Methylbenz[a]anthracene (7-MBA).[5]
Step 1: Radical Bromination (Wohl-Ziegler Reaction)
-
Reagents: N-Bromosuccinimide (NBS), Benzoyl peroxide or AIBN (initiator).
-
Solvent: Carbon Tetrachloride (
) or Benzene (anhydrous). -
Procedure: Reflux 7-MBA with stoichiometric NBS under an inert atmosphere (
). The reaction is driven by the stability of the benzylic radical at the 7-position. -
Product: 7-(Bromomethyl)benz[a]anthracene.[3]
-
Purification: Recrystallization to remove succinimide byproducts.
Step 2: Cyanide Substitution (Kolbe Nitrile Synthesis)
-
Reagents: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN).[3]
-
Solvent: Aqueous Ethanol or DMF (Dimethylformamide).
-
Procedure: The bromomethyl intermediate is treated with excess cyanide under reflux. The high polarity of the solvent facilitates the
displacement of the bromide by the cyanide ion. -
Critical Control: Strictly anhydrous conditions in Step 1 prevent hydrolysis to the alcohol.
Visualization: Synthetic Workflow
Figure 1: Two-step synthetic pathway transforming 7-methylbenz[a]anthracene into the 7-acetonitrile derivative via a bromomethyl intermediate.
Reactivity & Metabolic Activation
Benz[a]anthracene-7-acetonitrile is not merely a passive structural analog; it is a "pro-reactive" molecule. Its biological activity is governed by two competing pathways: metabolic activation of the aromatic ring (carcinogenesis) and hydrolysis of the nitrile side chain.
AHR Binding & CYP Induction
Like its parent compound, this derivative binds to the Aryl Hydrocarbon Receptor (AHR) in the cytosol. Upon ligand binding, the AHR translocates to the nucleus, dimerizes with ARNT, and upregulates the transcription of CYP1A1 and CYP1B1 genes.
Metabolic Fate
-
Ring Oxidation (Toxification): CYP enzymes attack the 3,4-double bond to form the 3,4-epoxide, which is hydrolyzed by epoxide hydrolase to the 3,4-dihydrodiol. Subsequent oxidation forms the 3,4-diol-1,2-epoxide —the ultimate carcinogen capable of covalent DNA binding.
-
Nitrile Hydrolysis (Detoxification/Derivatization): The acetonitrile group can be hydrolyzed by nitrilases or non-specific amidases to Benz[a]anthracene-7-acetic acid . This increases water solubility and facilitates excretion, potentially competing with the bioactivation pathway.
Visualization: Metabolic Branching
Figure 2: Dual metabolic fate showing the competition between bioactivation (red path) and side-chain hydrolysis (green path).
Handling & Safety Protocols
As a derivative of a probable human carcinogen (Group 2A), Benz[a]anthracene-7-acetonitrile must be handled as a high-potency hazard.
Engineering Controls
-
Primary Barrier: All weighing and solubilization must occur within a certified Chemical Fume Hood or Glove Box (Class II, Type B2).
-
Surface Decontamination: Work surfaces should be lined with absorbent, plastic-backed pads.
-
Solvent Trap: When using vacuum lines for solvent removal (e.g., after synthesis), use a cold trap to prevent PAH release into the pump oil or exhaust.
Emergency Deactivation (Spill Response)
In the event of a spill, do not simply wipe. Use a chemical deactivation protocol:
-
Cover the spill with an absorbent pad.
-
Apply a surfactant/solvent mixture (e.g., 1% surfactant in ethanol) to solubilize the PAH.
-
Follow with an oxidation wash (e.g., dilute bleach or potassium permanganate solution) to degrade the aromatic ring structure, though efficiency varies; physical removal is prioritized.
References
-
Badger, G. M., & Cook, J. W. (1940).[1][8] The Synthesis of Growth-Inhibitory Polycyclic Compounds. Part II. Journal of the Chemical Society, 409-412.[1] Link
-
BenchChem. (2025).[3][6] Technical Guide: Physical and Chemical Characteristics of Benz[a]anthracene-7-acetonitrile. BenchChem Technical Library. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81992, Benz[a]anthracene-7-carbonitrile (Analog Reference). PubChem. Link
-
Santa Cruz Biotechnology. (2024). Benz[a]anthracene-7-acetonitrile Product Data Sheet. SCBT. Link
-
Shimada, T., & Fujii-Kuriyama, Y. (2004). Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. Cancer Science, 95(1), 1-6. Link
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